An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Sulfide
An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl sulfide (B99878) ((CH₃CH₂)₂S), also known as ethylsulfanylethane or 3-thiapentane, is a simple organosulfur compound belonging to the thioether family. Its structure is characterized by a central sulfur atom bonded to two ethyl groups. This document provides a comprehensive overview of the chemical structure, bonding, and conformational landscape of diethyl sulfide, supported by quantitative data from spectroscopic and diffraction studies. Detailed experimental methodologies for its synthesis and characterization are also presented to serve as a technical resource for laboratory professionals.
Molecular Structure and Geometry
The chemical formula for diethyl sulfide is C₄H₁₀S.[1][2] The molecule consists of a divalent sulfur atom covalently bonded to the methylene (B1212753) carbons of two ethyl substituents. The IUPAC name is (Ethylsulfanyl)ethane.[2][3]
Bonding and Hybridization
The bonding in diethyl sulfide can be understood through the principles of valence bond theory.
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Sulfur Atom: The central sulfur atom is sp³ hybridized. Two of the sp³ hybrid orbitals form sigma (σ) bonds with the sp³ hybridized carbon atoms of the ethyl groups. The remaining two sp³ hybrid orbitals are occupied by non-bonding lone pairs of electrons.
-
Carbon Atoms: The carbon atoms within the ethyl groups are also sp³ hybridized, forming a tetrahedral geometry. They participate in C-S and C-C sigma bonds, as well as C-H sigma bonds.
The presence of two lone pairs on the sulfur atom significantly influences the molecule's geometry, resulting in a bent or V-shaped arrangement around the sulfur. This geometry is analogous to that of water or dimethyl ether, but with a smaller C-S-C bond angle compared to the C-O-C angle in ethers (~110°), a consequence of the larger size and lower electronegativity of sulfur, which reduces lone pair-bond pair repulsion.[4] For the simplest thioether, dimethyl sulfide, the C-S-C angle is 98.87°.[5]
Conformational Analysis
Due to rotation around the C-S bonds, diethyl sulfide exists as a mixture of different conformers in the gas phase. Rotational spectroscopy studies have identified and characterized three stable conformers: trans-trans (TT), gauche-gauche (GG), and trans-gauche (TG).[6][7] The gauche-gauche conformer is the lowest in energy and thus the most abundant.[6]
Quantitative Structural Data
High-resolution microwave spectroscopy has provided precise, experimentally determined structural parameters for the heavy-atom skeletons of the three primary conformers of diethyl sulfide.[6] This data is summarized in the tables below.
Table 1: Experimental Bond Lengths of Diethyl Sulfide Conformers [6]
| Bond | Conformer | Bond Length (Å) |
| C-S | trans-trans (TT) | 1.811 |
| C-C | trans-trans (TT) | 1.528 |
| C-S | gauche-gauche (GG) | 1.815 |
| C-C | gauche-gauche (GG) | 1.527 |
| C-S | trans-gauche (TG) | 1.812, 1.816 |
| C-C | trans-gauche (TG) | 1.528, 1.527 |
Table 2: Experimental Bond Angles of Diethyl Sulfide Conformers [6]
| Angle | Conformer | Bond Angle (°) |
| C-S-C | trans-trans (TT) | 97.1 |
| S-C-C | trans-trans (TT) | 108.8 |
| C-S-C | gauche-gauche (GG) | 99.4 |
| S-C-C | gauche-gauche (GG) | 111.4 |
| C-S-C | trans-gauche (TG) | 98.4 |
| S-C-C | trans-gauche (TG) | 109.1, 111.5 |
Spectroscopic Characterization Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of diethyl sulfide.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Diethyl Sulfide
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | ~2.54 | Quartet | ~7.4 | -S-CH₂ -CH₃ |
| ¹H | CDCl₃ | ~1.26 | Triplet | ~7.4 | -S-CH₂-CH₃ |
| ¹³C | CDCl₃ | ~26.2 | - | - | -S-CH₂ -CH₃ |
| ¹³C | CDCl₃ | ~14.8 | - | - | -S-CH₂-CH₃ |
Note: Specific chemical shifts can vary slightly based on experimental conditions and referencing.
Table 4: Key Infrared (IR) Vibrational Frequencies for Diethyl Sulfide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 - 2870 | Strong | C-H stretching (asymmetric & symmetric) |
| 1455 | Medium | CH₂ scissoring |
| 1375 | Medium | CH₃ symmetric bending |
| 1260 | Medium | CH₂ wagging |
| 650 - 750 | Medium | C-S stretching |
Source: NIST Chemistry WebBook[8][9][10][11]
Table 5: Major Fragments in the Electron Ionization Mass Spectrum (EI-MS) of Diethyl Sulfide
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 90 | Moderate | [C₄H₁₀S]⁺• (Molecular Ion) |
| 75 | Low | [C₃H₇S]⁺ (Loss of •CH₃) |
| 61 | High | [C₂H₅S]⁺ (Loss of •C₂H₅) |
| 47 | Moderate | [CH₃S]⁺ |
| 29 | High | [C₂H₅]⁺ |
Source: NIST Chemistry WebBook[8][9]
Experimental Protocols
Synthesis of Diethyl Sulfide
A common laboratory method for the preparation of diethyl sulfide involves the reaction of sodium sulfide with an ethyl halide.[12]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethyl bromide (CH₃CH₂Br)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Diethyl ether ((CH₃CH₂)₂O)
-
10% Sodium carbonate solution (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.[12]
-
With vigorous stirring, add 2.0 moles of ethyl bromide dropwise to the flask.[12]
-
Heat the mixture to reflux and maintain for 5 hours with continuous, vigorous stirring.[12]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Separate the ethereal layer. Extract the aqueous layer several more times with diethyl ether.[12]
-
Combine all organic extracts and wash them sequentially with 10% aqueous sodium carbonate solution and then with water.[12]
-
Dry the organic layer over anhydrous calcium chloride.[12]
-
Filter to remove the drying agent and distill the filtrate. Collect the fraction boiling at approximately 91-92 °C. The expected yield is around 65%.[12]
Characterization Protocols
Objective: To confirm the carbon-hydrogen framework of the molecule.
Protocol:
-
Prepare the sample by dissolving approximately 10-20 mg of liquid diethyl sulfide in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][13][14][15]
-
Ensure the solution is free of any suspended particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[15][16]
-
Cap the tube and carefully wipe the outside.
-
Insert the sample into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. This typically involves tuning and matching the probe, locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and setting appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Objective: To identify the characteristic functional groups and bond vibrations.
Protocol (for liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of liquid diethyl sulfide directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.
Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation.
Protocol (using Electron Ionization with GC-MS):
-
Prepare a dilute solution of diethyl sulfide in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.
-
As diethyl sulfide elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization (formation of the molecular ion, M⁺•) and subsequent fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualizations
The following diagram illustrates the molecular structure of the most stable gauche-gauche (GG) conformer of diethyl sulfide, highlighting its key structural features.
Figure 1: Structure of diethyl sulfide (GG conformer).
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic sulfide - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The Conformational Structures and Dipole Moments of Ethyl Sulfide in the Gas Phase | NIST [nist.gov]
- 8. Diethyl sulfide [webbook.nist.gov]
- 9. Diethyl sulfide [webbook.nist.gov]
- 10. Diethyl sulfide [webbook.nist.gov]
- 11. Diethyl sulfide [webbook.nist.gov]
- 12. prepchem.com [prepchem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. Sample Preparation [nmr.chem.ualberta.ca]
